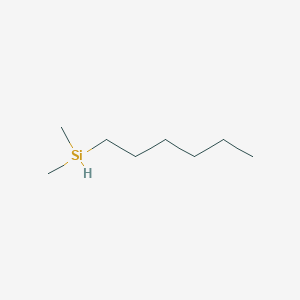
n-Hexyldimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Hexyldimethylsilane is an organosilicon compound with the molecular formula C8H20Si. It is a colorless liquid that is used in various chemical applications due to its unique properties. The compound consists of a silicon atom bonded to a hexyl group and two methyl groups, making it a member of the silane family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
n-Hexyldimethylsilane can be synthesized through several methods. One common synthetic route involves the hydrosilylation of hexene with dimethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, making it an efficient process .
Industrial Production Methods
In industrial settings, this compound is produced using similar hydrosilylation techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
n-Hexyldimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The hexyl or methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines are employed under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
n-Hexyldimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems due to its biocompatibility.
Industry: Applied in the production of coatings, adhesives, and sealants
Mécanisme D'action
The mechanism of action of n-Hexyldimethylsilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with other molecules through covalent bonding, hydrogen bonding, and van der Waals forces. These interactions enable the compound to modify the properties of surfaces and materials, making it useful in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- n-Butyldimethylsilane
- n-Octyldimethylsilane
- n-Decyldimethylsilane
Comparison
n-Hexyldimethylsilane is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. Compared to n-Butyldimethylsilane, it offers better hydrophobic properties, while n-Octyldimethylsilane and n-Decyldimethylsilane provide higher hydrophobicity but may be less reactive due to steric hindrance .
Propriétés
Formule moléculaire |
C8H20Si |
|---|---|
Poids moléculaire |
144.33 g/mol |
Nom IUPAC |
hexyl(dimethyl)silane |
InChI |
InChI=1S/C8H20Si/c1-4-5-6-7-8-9(2)3/h9H,4-8H2,1-3H3 |
Clé InChI |
FCKFHVFZPCZMDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[SiH](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


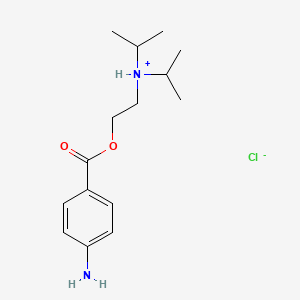
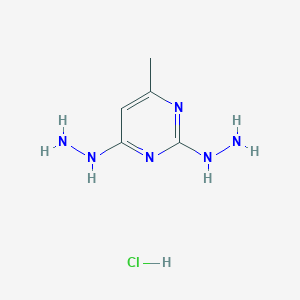
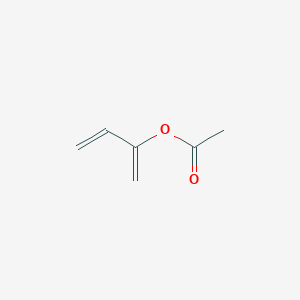
![6-(Pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B13760360.png)
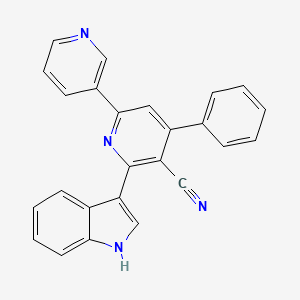
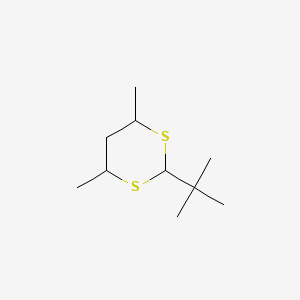
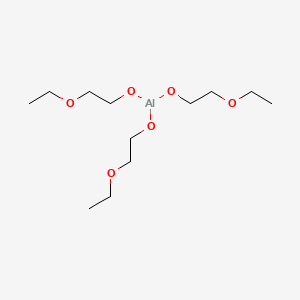
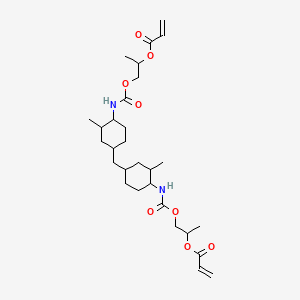
![2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]](/img/structure/B13760404.png)
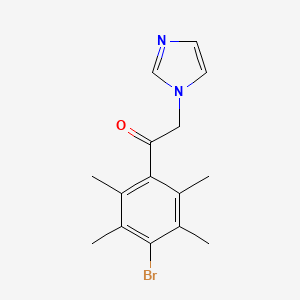
![Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13760424.png)
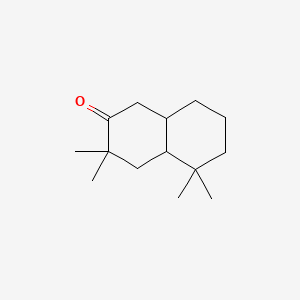
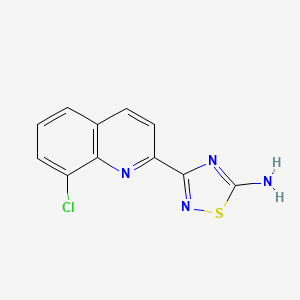
![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)
